molecular formula C8H15N3 B1587268 3-(4-Methylpiperazin-1-yl)propanenitrile CAS No. 4491-92-3

3-(4-Methylpiperazin-1-yl)propanenitrile

Cat. No. B1587268
CAS RN: 4491-92-3
M. Wt: 153.22 g/mol
InChI Key: XMZMOGFGIJQCHN-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperazin-1-yl)propanenitrile” is a chemical compound with the molecular formula C8H15N3 . It is related to “3-(4-Methylpiperazin-1-yl)propanoic acid”, which has the molecular formula C8H16N2O2 .


Synthesis Analysis

The synthesis of related piperazine compounds has been discussed in various studies . For instance, one study discusses the anti-inflammatory effects of a new piperazine derivative . Another study discusses the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl .


Molecular Structure Analysis

The molecular structure of “3-(4-Methylpiperazin-1-yl)propanenitrile” can be inferred from its molecular formula, C8H15N3 . It is related to “3-(4-Methylpiperazin-1-yl)propanoic acid”, which has the molecular formula C8H16N2O2 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have utilized compounds related to 3-(4-Methylpiperazin-1-yl)propanenitrile for the synthesis of diverse heterocyclic structures. For instance, 2-arylhydrazononitriles have been employed as key synthons for generating new indole-containing heterocycles, such as triazoles, pyrazoles, and pyrimidines, with promising antimicrobial activities against a variety of pathogens (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). Similarly, 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives have been reacted with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives (Dawood, Farag, & Ragab, 2004).

Catalysis

N-Methylpiperazine-functionalized materials have been developed to catalyze significant chemical reactions. For example, an N-methylpiperazine-functionalized polyacrylonitrile fiber has been created to catalyze the Gewald reaction, facilitating the synthesis of 3-substituted 2-aminothiophenes in good to excellent yields (Ma, Yuan, Xu, Li, Tao, & Zhang, 2012). Silica-bonded N-propylpiperazine derivatives have also been used as recyclable catalysts for synthesizing various organic compounds, demonstrating their efficiency and reusability in organic synthesis (Niknam & Jamali, 2012).

Polymorph Study

Polymorphs of compounds structurally similar to 3-(4-Methylpiperazin-1-yl)propanenitrile have been explored, such as ASP3026, a selective inhibitor of the EML4-ALK fusion protein. Studies on ASP3026 have identified various polymorphs and investigated their formation, stability, and the effects of crystallization process parameters (Takeguchi et al., 2015). These investigations are crucial for the development of pharmaceutical formulations and understanding the material properties of these compounds.

Safety And Hazards

The safety data sheet for a related compound, “3-(4-Methylpiperazin-1-yl)benzoic acid”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZMOGFGIJQCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388862
Record name 3-(4-methylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)propanenitrile

CAS RN

4491-92-3
Record name 3-(4-methylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Fadini, A Togni - Helvetica chimica acta, 2007 - Wiley Online Library
The addition of a series of both aliphatic and aromatic amines to electron‐poor olefins was investigated using [Ni(Pigiphos)(THF)] 2+ as catalyst (with different counterions) in various …
Number of citations: 48 onlinelibrary.wiley.com
R Varala, N Sreelatha, SR Adapa - Synlett, 2006 - thieme-connect.com
Ceric ammonium nitrate (3 mol%) efficiently catalyzes the aza-Michael reaction of amines with α, β-unsaturated carbonyl compounds in water to produce the corresponding β-amino …
Number of citations: 71 www.thieme-connect.com
X Ai, X Wang, J Liu, Z Ge, T Cheng, R Li - Tetrahedron, 2010 - Elsevier
Aza-Michael addition of aromatic or aliphatic amines with various electron-deficient alkenes was performed using alkaline Al 2 O 3 as solid media at room temperature afforded the …
Number of citations: 54 www.sciencedirect.com

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